ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE
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Overview
Description
ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its versatile applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE typically involves the reaction of ethyl bromoacetate with 2-amino-1,3-thiazole in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the carbon atom of the ethyl bromoacetate, leading to the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-AMINOTHIAZOLE-4-ACETATE: Similar structure but with an amino group instead of a dimethyl group.
2-IMINOTHIAZOLIDINE DERIVATIVES: Thiazolidine ring instead of thiazole.
BENZO[D]THIAZOLE DERIVATIVES: Benzene ring fused with thiazole.
Uniqueness
ETHYL 2-(DIMETHYL-1,3-THIAZOL-2-YL)ACETATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-4-12-9(11)5-8-10-6(2)7(3)13-8/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWPJYUWXVDIRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=C(S1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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